molecular formula C14H13N3O3S B5667224 3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-butenamide

3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-butenamide

Cat. No. B5667224
M. Wt: 303.34 g/mol
InChI Key: HFOTWGDWNKBFGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods, including the use of N-phenacylbenzothiazolium bromides with nitroalkenes to produce thiazole derivatives through cycloaddition reactions, indicating a possible pathway for synthesizing related structures (Jin et al., 2017).

Molecular Structure Analysis

Crystallography studies, such as those conducted by Al-Hourani et al. (2016), provide insights into the molecular structure of related compounds, offering a foundation for understanding the structural characteristics of "3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-butenamide" (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Research on related compounds reveals information about their reactivity and chemical properties. For example, the work by Androsov and Neckers (2007) on 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole discusses its reactivity and potential for forming various derivatives through nucleophilic reactions, which might be relevant for understanding the chemical behavior of "3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-butenamide" (Androsov & Neckers, 2007).

Physical Properties Analysis

Studies on compounds with similar structural features can provide insights into their physical properties, such as solubility, melting point, and stability. However, specific data on "3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-butenamide" would require targeted research.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity with other chemicals, can be inferred from studies on similar compounds. For instance, research by Rahmani et al. (2017) on related thiazolidin-4-one derivatives offers insights into their chemical behavior and potential reactions (Rahmani et al., 2017).

properties

IUPAC Name

3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-9(2)6-13(18)16-14-15-12(8-21-14)10-4-3-5-11(7-10)17(19)20/h3-8H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOTWGDWNKBFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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